molecular formula C30H25N3O3S2 B11668974 ethyl (2Z)-2-[(1-benzyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-2-[(1-benzyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11668974
M. Wt: 539.7 g/mol
InChI Key: YNBKDJGZCSLKIW-XYGWBWBKSA-N
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Description

ETHYL (2Z)-2-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its complex structure, which includes an indole moiety, a thiazolopyrimidine core, and a thiophene ring. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Construction of the Thiazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate thioamide and amidine precursors.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled through condensation reactions, often under reflux conditions, to form the desired product.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ETHYL (2Z)-2-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors, making them candidates for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE depends on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2Z)-2-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE: can be compared with other thiazolopyrimidine derivatives, indole-based compounds, and thiophene-containing molecules.

Uniqueness

The uniqueness of this compound lies in its combination of structural motifs, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C30H25N3O3S2

Molecular Weight

539.7 g/mol

IUPAC Name

ethyl (2Z)-2-[(1-benzylindol-3-yl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C30H25N3O3S2/c1-3-36-29(35)26-19(2)31-30-33(27(26)24-14-9-15-37-24)28(34)25(38-30)16-21-18-32(17-20-10-5-4-6-11-20)23-13-8-7-12-22(21)23/h4-16,18,27H,3,17H2,1-2H3/b25-16-

InChI Key

YNBKDJGZCSLKIW-XYGWBWBKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6)S2)C

Origin of Product

United States

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